molecular formula C6H6N4OS B092742 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one CAS No. 16943-37-6

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one

Cat. No. B092742
CAS RN: 16943-37-6
M. Wt: 182.21 g/mol
InChI Key: BCSQOCJZQYFKBZ-UHFFFAOYSA-N
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Description

The compound 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one is a derivative within the chemical class of triazin-thiazolo compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss closely related compounds and their synthesis, molecular structures, and properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of various precursors under specific conditions. For instance, allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one were synthesized using 18-crown-6-ether catalyzed room temperature reactions with potassium carbonate and allyl bromide in dry acetone . Another synthesis method involved the reaction of 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture . These methods suggest that the synthesis of 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one could also involve similar condensation reactions under catalytic conditions.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various spectroscopic techniques. For example, 2D-NMR measurements, including gHSQC and gHMBC, were used to verify the structures of allylic derivatives . Single crystal X-ray diffraction experiments provided detailed insights into the crystalline structure and molecular geometry . These techniques would likely be applicable in analyzing the molecular structure of 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds similar to 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one. However, the synthesis methods and the presence of functional groups such as amino and mercapto suggest that these compounds could participate in further chemical reactions, such as nucleophilic substitutions or condensation reactions, to form more complex derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their crystalline structure, hydrogen bonding, and pi-pi stacking interactions, which contribute to their stability . The density and molecular formula of these compounds are determined through X-ray diffraction and other analytical techniques . The optical properties, such as optical band gaps and absorption indices, are investigated using spectroscopic methods and theoretical modeling, such as DFT . These properties are crucial for potential applications in optoelectronics and photodetectors .

Scientific Research Applications

“3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one” is a chemical compound with the CAS Number: 16943-37-6 and a molecular weight of 182.21 . It’s a solid substance at room temperature .

The molecules possessing triazine and tetrazine moieties belong to a special class of heterocyclic compounds. Both triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules . Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

The rich literature demonstrates various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method . Notably, the triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology . This review systematically encapsulates the recent developments and challenges in the synthesis and possible potential applications of various triazine and tetrazine systems .

properties

IUPAC Name

3-amino-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-3-5(11)8-6-10(9-3)4(7)2-12-6/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSQOCJZQYFKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CSC2=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349465
Record name 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one

CAS RN

16943-37-6
Record name 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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